(S)-tert-Butyl 3-ethyl-2,8-diazaspiro[4.5]decane-8-carboxylate
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Overview
Description
tert-Butyl (S)-3-ethyl-2,8-diazaspiro[4.5]decane-8-carboxylate is a spirocyclic compound that features a unique structural framework. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The spirocyclic structure imparts unique chemical and physical properties, making it a valuable target for research and development.
Preparation Methods
The synthesis of tert-Butyl (S)-3-ethyl-2,8-diazaspiro[4.5]decane-8-carboxylate typically involves multi-step synthetic routes. One common method involves the reaction of tert-butyl 4-ethyl 4-(cyanomethyl)piperidine-1,4-dicarboxylate with cobalt(II) chloride hexahydrate and sodium borohydride in methanol under ice-cooling conditions. The mixture is then stirred at room temperature for two days and subsequently heated to 60°C for one hour. The product is isolated by filtration and extraction with ethyl acetate .
Chemical Reactions Analysis
tert-Butyl (S)-3-ethyl-2,8-diazaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the spirocyclic carbon atoms. Common reagents include alkyl halides and acyl chlorides.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
tert-Butyl (S)-3-ethyl-2,8-diazaspiro[4.5]decane-8-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is explored for its potential as a pharmacophore in drug design, particularly in the development of central nervous system (CNS) agents.
Organic Synthesis: It serves as a building block for the synthesis of more complex spirocyclic compounds, which are valuable in the development of new materials and pharmaceuticals.
Biological Studies: Researchers investigate its interactions with biological targets to understand its potential therapeutic effects and mechanisms of action.
Mechanism of Action
The mechanism of action of tert-Butyl (S)-3-ethyl-2,8-diazaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
tert-Butyl (S)-3-ethyl-2,8-diazaspiro[4.5]decane-8-carboxylate can be compared with other spirocyclic compounds such as tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate and tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate These compounds share similar structural features but differ in their functional groups and reactivity The unique combination of the tert-butyl group and the spirocyclic framework in tert-Butyl (S)-3-ethyl-2,8-diazaspiro[4
Properties
Molecular Formula |
C15H28N2O2 |
---|---|
Molecular Weight |
268.39 g/mol |
IUPAC Name |
tert-butyl (3S)-3-ethyl-2,8-diazaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C15H28N2O2/c1-5-12-10-15(11-16-12)6-8-17(9-7-15)13(18)19-14(2,3)4/h12,16H,5-11H2,1-4H3/t12-/m0/s1 |
InChI Key |
SPDBLUSNHWFIKK-LBPRGKRZSA-N |
Isomeric SMILES |
CC[C@H]1CC2(CCN(CC2)C(=O)OC(C)(C)C)CN1 |
Canonical SMILES |
CCC1CC2(CCN(CC2)C(=O)OC(C)(C)C)CN1 |
Origin of Product |
United States |
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